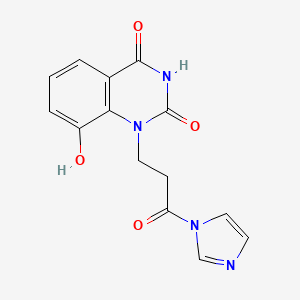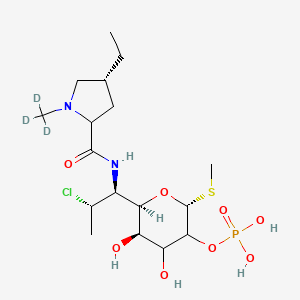
Clindamycin B-d3 2-Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clindamycin B-d3 2-Phosphate is a derivative of clindamycin, a lincosamide antibiotic. This compound is primarily used in the treatment of serious infections caused by susceptible anaerobic bacteria and certain strains of streptococci, staphylococci, and pneumococci. This compound is a prodrug, meaning it is converted into its active form, clindamycin, in the body. This conversion allows for better solubility and reduced pain upon injection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin B-d3 2-Phosphate typically involves the phosphorylation of clindamycin. One common method starts with clindamycin hydrochloride alcoholate as the raw material. This is then converted to clindamycin isopropylidene alkali, followed by phosphorylation using phosphorus oxychloride as the phosphatiding agent . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the raw materials are mixed and reacted under controlled conditions. The process includes steps such as purification and quality control to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Clindamycin B-d3 2-Phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound is hydrolyzed to release the active clindamycin.
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Various substituents can be added to the molecule to create derivatives with different properties.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acidic or basic catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under controlled conditions.
Major Products
The major product of hydrolysis is clindamycin, the active antibiotic.
Aplicaciones Científicas De Investigación
Clindamycin B-d3 2-Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of lincosamide antibiotics.
Biology: Employed in studies of bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its efficacy in treating various bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Clindamycin B-d3 2-Phosphate exerts its effects by binding to the 50S ribosomal subunit of bacteria. This binding disrupts protein synthesis by interfering with the transpeptidation reaction, thereby inhibiting early chain elongation. This disruption leads to changes in the bacterial cell wall, decreasing adherence to host cells and increasing intracellular killing of bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Clindamycin Hydrochloride: Another form of clindamycin used for oral administration.
Lincomycin: The parent compound from which clindamycin is derived.
Clindamycin Phosphate: A prodrug similar to Clindamycin B-d3 2-Phosphate but used in different formulations.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass spectrometric signature, allowing for precise tracking and analysis in biological systems .
Propiedades
Fórmula molecular |
C17H32ClN2O8PS |
|---|---|
Peso molecular |
494.0 g/mol |
Nombre IUPAC |
[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-(trideuteriomethyl)pyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26)/t8-,9+,10?,11+,12+,13?,14+,15?,17+/m0/s1/i3D3 |
Clave InChI |
GOTDPKVMVWZIIW-BHOIPQKFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C[C@@H](CC1C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl)CC |
SMILES canónico |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


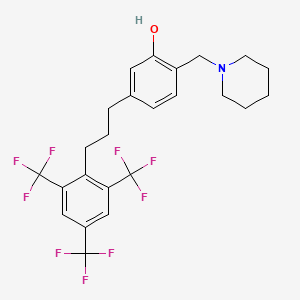
![5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole](/img/structure/B13853630.png)
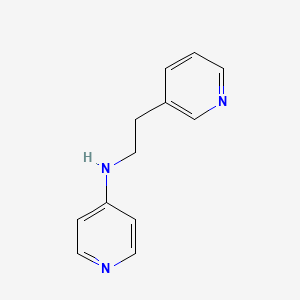
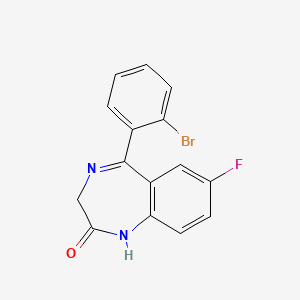
![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
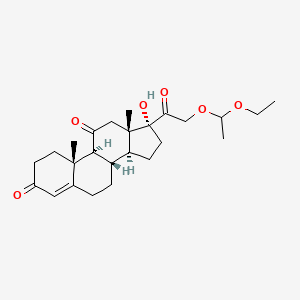
![2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B13853665.png)
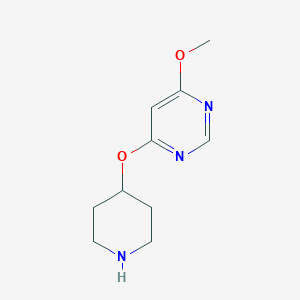
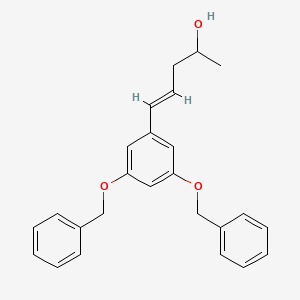
![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
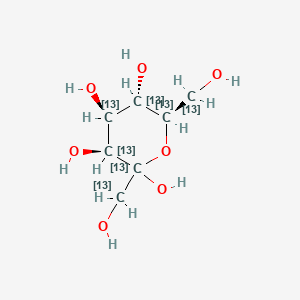
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
